4-bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
4-Bromo-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound characterized by its bromine and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core. One common approach is the reaction of 3-bromophenylamine with 6-(methylsulfonyl)pyridazine-3-carbonyl chloride, followed by sulfonamide formation with 4-bromobenzenesulfonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Bromate ions from oxidation.
Amines from reduction.
Various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems due to its fluorescent properties.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new anti-inflammatory or anticancer agents.
Industry: It can be used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
4-Bromophenyl methyl sulfone
3-(6-(methylsulfonyl)pyridazin-3-yl)aniline
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide
Properties
IUPAC Name |
4-bromo-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4S2/c1-26(22,23)17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-27(24,25)15-7-5-13(18)6-8-15/h2-11,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLYXZFDLAUDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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